An In-depth Technical Guide to (2-Methyl-3-(trifluoromethyl)phenyl)methanamine: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (2-Methyl-3-(trifluoromethyl)phenyl)methanamine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine, a fluorinated benzylamine derivative of significant interest in medicinal chemistry and drug development. While this specific isomer is not widely cataloged with a dedicated CAS number, this document constructs a robust scientific profile based on established chemical principles and data from closely related analogues. We will explore its chemical identity, logical and efficient synthetic pathways from known precursors, in-depth analytical and quality control methodologies, and its potential applications as a strategic building block. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their synthetic programs.
Introduction: The Strategic Value of Fluorinated Building Blocks
(2-Methyl-3-(trifluoromethyl)phenyl)methanamine, also known as 2-methyl-3-(trifluoromethyl)benzylamine, belongs to a class of chemical intermediates whose value is defined by the unique properties of its substituents. The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern drug design. The high electronegativity and lipophilicity of the -CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
The specific 1,2,3-substitution pattern on the phenyl ring—with adjacent methyl and trifluoromethyl groups—creates a distinct electronic and steric environment. This arrangement allows for the exploration of novel chemical space, offering the potential to develop drug candidates with improved efficacy and pharmacokinetic profiles. This guide elucidates the chemistry of this valuable, though not commonly cataloged, building block.
Chemical Identity and Physicochemical Properties
While a specific CAS number for (2-Methyl-3-(trifluoromethyl)phenyl)methanamine is not readily found in major chemical databases, its identity can be unequivocally established through its structure and the properties of its key precursors.
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Key Precursor 1 (Aniline): 2-Methyl-3-(trifluoromethyl)aniline, CAS Number: 54396-44-0 .[1]
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Key Precursor 2 (Aldehyde): 2-Methyl-3-(trifluoromethyl)benzaldehyde, a logical synthetic intermediate.[2]
The predicted and extrapolated properties for the target compound are summarized below.
| Property | Value (Predicted/Extrapolated) | Rationale / Source |
| IUPAC Name | (2-Methyl-3-(trifluoromethyl)phenyl)methanamine | Standard Nomenclature |
| Molecular Formula | C₉H₁₀F₃N | From Structure |
| Molecular Weight | 189.18 g/mol | From Formula |
| SMILES | CC1=C(C=CC=C1CN)C(F)(F)F | Structural Representation |
| InChIKey | (Predicted) | Unique Molecular Identifier |
| Physical State | Liquid (at 25°C) | Analogy to similar benzylamines[3][4] |
| Boiling Point | ~200-220 °C | Extrapolated from substituted toluenes |
| Density | ~1.2 g/mL | Analogy to similar benzylamines[3][4] |
| LogP | ~2.5 - 3.0 | Increased lipophilicity from -CF₃ and -CH₃ |
Synthesis and Mechanistic Insights: A Practical Approach
The synthesis of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine can be logically achieved from readily available precursors. The two most viable industrial-scale routes are the reductive amination of the corresponding benzaldehyde and the reduction of the corresponding benzonitrile. Both pathways leverage well-established and robust chemical transformations.
Pathway A: Reductive Amination of 2-Methyl-3-(trifluoromethyl)benzaldehyde
This is often the preferred method due to its high efficiency and operational simplicity. The reaction proceeds in a one-pot fashion, where the aldehyde reacts with an amine source (ammonia) to form an intermediate imine, which is then immediately reduced to the target primary amine.
Caption: Reductive Amination Workflow.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 2-methyl-3-(trifluoromethyl)benzaldehyde (1.0 equiv) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc), 0.2 M) is added ammonium acetate (2.0 equiv).
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Rationale: Ammonium acetate serves as the ammonia source. The choice of an aprotic solvent like EtOAc is advantageous for its ease of removal and compatibility with common reducing agents.[5]
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Reduction: The mixture is stirred at room temperature for 30 minutes to facilitate imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv) is then added portion-wise.[5]
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Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the protonated imine intermediate in the presence of the starting aldehyde, thus minimizing side reactions.[6] Its steric bulk and mild reactivity prevent over-reduction.
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Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting aldehyde is complete (typically 4-6 hours).
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Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure amine.
Pathway B: Reduction of 2-Methyl-3-(trifluoromethyl)benzonitrile
Experimental Protocol: Nitrile Reduction
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Reaction Setup: 2-Methyl-3-(trifluoromethyl)benzonitrile (1.0 equiv) is dissolved in a dry ethereal solvent like Tetrahydrofuran (THF) or Diethyl Ether under an inert atmosphere (Nitrogen or Argon).
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Reduction: The solution is cooled to 0°C, and a strong hydride reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv) is added slowly.
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Causality: LiAlH₄ is a powerful nucleophilic reducing agent necessary to reduce the polar and relatively unreactive carbon-nitrogen triple bond of the nitrile.
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Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete conversion.
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Workup (Fieser method): The reaction is carefully quenched by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure ensures the formation of a granular precipitate of aluminum salts that is easily filtered.
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Purification: The resulting slurry is filtered, and the filter cake is washed with additional solvent. The combined organic filtrates are dried and concentrated to yield the target amine.
Analytical Characterization and Quality Control
A self-validating system of protocols is essential to confirm the identity, purity, and quality of the synthesized (2-Methyl-3-(trifluoromethyl)phenyl)methanamine.
Caption: Analytical and Quality Control Workflow.
Spectroscopic Methods
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl (-CH₃) protons around δ 2.3-2.5 ppm, a singlet for the benzylic methylene (-CH₂) protons around δ 3.8-4.0 ppm, a broad singlet for the amine (-NH₂) protons (which can exchange with D₂O), and a complex multiplet pattern for the three aromatic protons in the δ 7.2-7.8 ppm region.
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¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include the methyl carbon (~15-20 ppm), the methylene carbon (~45-50 ppm), the quartet for the -CF₃ carbon (~124 ppm, J_CF ≈ 272 Hz), and distinct signals for the aromatic carbons.
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¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically around δ -60 to -65 ppm (relative to CFCl₃).
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 189 or 190, respectively. A characteristic fragmentation pattern would be the loss of the amino group (-NH₂) or the entire aminomethyl group (-CH₂NH₂), leading to a prominent fragment at m/z 173 (the benzylic cation).
Chromatographic Methods
Protocol: HPLC Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% Trifluoroacetic Acid, TFA).
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Rationale: TFA is used to protonate the basic amine, ensuring sharp, symmetrical peak shapes by minimizing tailing on the silica-based stationary phase.
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Gradient: Start at 10% ACN, ramp to 95% ACN over 15 minutes, hold for 3 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm.
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Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks.
Applications in Research and Drug Development
The primary utility of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine is as a versatile building block for constructing more complex molecules. Its structural features make it particularly valuable in:
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Scaffold Development: The primary amine serves as a key nucleophilic handle for reactions such as amidation, sulfonylation, and further reductive aminations to build diverse chemical libraries.
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Agrochemicals: Many pesticides and herbicides contain trifluoromethylphenyl moieties due to their enhanced biological activity and stability.
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Pharmaceuticals: It is a precursor to analogues of existing drugs or novel chemical entities. For instance, the closely related 2-methyl-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID).[1] The introduction of the methylene spacer in the title compound provides greater conformational flexibility, which can be critical for optimizing ligand-receptor interactions.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) is unavailable, the hazards can be reliably inferred from structurally similar compounds like other trifluoromethyl-substituted benzylamines.[7]
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GHS Hazard Statements (Predicted):
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H302: Harmful if swallowed.
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H314: Causes severe skin burns and eye damage.
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H335: May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. Refrigeration is recommended for long-term storage.
Conclusion
(2-Methyl-3-(trifluoromethyl)phenyl)methanamine represents a strategically important, though not commonly listed, chemical intermediate. Its synthesis is achievable through robust and scalable chemical methods, such as the reductive amination of its corresponding aldehyde. The unique combination of methyl and trifluoromethyl groups provides a valuable tool for medicinal chemists to fine-tune the steric and electronic properties of lead compounds. The comprehensive protocols for synthesis, characterization, and handling outlined in this guide provide a solid foundation for researchers to confidently incorporate this building block into their discovery and development pipelines.
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